An In-depth Technical Guide to Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate
An In-depth Technical Guide to Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate
Abstract
This technical guide provides a comprehensive analysis of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate, a specialized chemical intermediate poised for significant impact in drug discovery and bioconjugation. The document elucidates the core chemical properties, outlines a robust synthetic pathway, and delves into the reactivity profile that makes this compound a superior tool for researchers. Emphasis is placed on the strategic advantage of the pentafluorophenyl (PFP) ester as a highly efficient activating group for amide bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools for peptide synthesis, protein modification, and the construction of novel molecular entities.
Introduction: A Molecule of Strategic Importance
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is a precisely engineered molecule combining three key structural motifs: a central benzoate scaffold, a bioisosterically significant 1,3-oxazole ring, and a highly reactive pentafluorophenyl (PFP) activated ester. This unique combination makes it a valuable building block in medicinal chemistry and a powerful reagent for bioconjugation.
The 1,3-oxazole ring is a prevalent heterocycle in numerous biologically active compounds, prized for its metabolic stability and its ability to participate in hydrogen bonding, thus serving as a versatile bioisostere for ester and amide functionalities. The PFP ester functionality is the molecule's reactive engine. The strong electron-withdrawing nature of the five fluorine atoms creates a highly efficient leaving group, enabling clean and rapid reactions with nucleophiles, particularly primary and secondary amines, under mild conditions. This guide will explore the synthesis, properties, and applications that stem from this sophisticated molecular design.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its successful application. The properties of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate are summarized below.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | - |
| CAS Number | 898288-91-0 | N/A |
| Molecular Formula | C₁₆H₆F₅NO₃ | [1] |
| Molecular Weight | 355.22 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, ACN, THF) | [2] |
| Melting Point | Not experimentally determined. Predicted >100 °C. | - |
Note: Some properties are predicted based on structural analogs and common characteristics of similar compounds, as direct experimental data is not publicly available.
Predicted Spectral Data
The structural features of the molecule give rise to a predictable spectral signature, which is crucial for its identification and quality control.
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¹H NMR: Protons on the central benzene ring would appear as two distinct doublets in the aromatic region (approx. 7.5-8.5 ppm). The two protons of the oxazole ring would present as unique singlets, with the C2-H being more downfield (approx. 8.0-8.5 ppm) than the C4-H (approx. 7.0-7.5 ppm).
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¹³C NMR: The spectrum would be characterized by the carbonyl carbon of the ester (~165 ppm), multiple signals in the aromatic region (120-150 ppm) for both the benzoate and oxazole rings, and distinct C-F coupled signals for the pentafluorophenyl ring.
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¹⁹F NMR: The five fluorine atoms would produce three distinct signals corresponding to the ortho, meta, and para positions relative to the ester linkage, showing characteristic coupling patterns.
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Infrared (IR) Spectroscopy: Key stretches would include a prominent C=O band for the ester at ~1780-1800 cm⁻¹ (higher than typical esters due to the electron-withdrawing PFP group), C=N and C=C stretching from the aromatic and heterocyclic rings (~1500-1650 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
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Mass Spectrometry (MS): The ESI-MS would show a clear molecular ion peak [M+H]⁺ at approximately 356.03 m/z.
Synthesis and Purification
The synthesis of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is a straightforward and high-yielding process, logically approached in two primary stages: synthesis of the core acid and its subsequent activation via esterification.
Synthesis Pathway Overview
The most efficient pathway leverages the commercially available precursor, 4-(1,3-oxazol-5-yl)benzoic acid.[3][4] The subsequent step is the activation of the carboxylic acid via esterification with pentafluorophenol. This reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[5]
Caption: Proposed two-part synthesis workflow.
Detailed Experimental Protocol: Esterification
Objective: To synthesize Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate from 4-(1,3-oxazol-5-yl)benzoic acid.
Materials:
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4-(1,3-oxazol-5-yl)benzoic acid (1.0 eq)
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Pentafluorophenol (1.1 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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Anhydrous Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(1,3-oxazol-5-yl)benzoic acid (1.0 eq) and pentafluorophenol (1.1 eq).
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Dissolution: Add anhydrous DCM to dissolve the solids. Stir the solution at room temperature.
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Coupling Agent Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
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Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of N-acylurea side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Workup - Filtration: A white precipitate, dicyclohexylurea (DCU), will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
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Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Self-Validation: The bicarbonate wash removes any unreacted acidic starting material and pentafluorophenol, which is also acidic.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Chemical Reactivity and Stability
The utility of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is defined by the high reactivity of its PFP ester group.
Nucleophilic Acyl Substitution: The Reactive Core
The reaction between the PFP ester and an amine is a classic nucleophilic acyl substitution.[6] The strong inductive electron-withdrawing effect of the five fluorine atoms makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Concurrently, the pentafluorophenolate anion is an excellent leaving group due to its stability, which is also a result of this inductive effect.
This translates to several key advantages over other common activating esters, such as N-hydroxysuccinimide (NHS) esters:
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Higher Reactivity: PFP esters react more rapidly with primary and secondary amines, leading to shorter reaction times and higher efficiency.[7]
-
Greater Hydrolytic Stability: In aqueous buffers, PFP esters are significantly less prone to spontaneous hydrolysis than NHS esters.[8] This wider reaction window is particularly advantageous in bioconjugation, where reactions are often performed in aqueous media.
Stability and Storage
Like most activated esters, Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is moisture-sensitive.[2] The PFP moiety can hydrolyze back to the carboxylic acid, rendering the compound inactive for its intended purpose.
Storage Recommendations:
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Store in a tightly sealed container.
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Keep in a cool, dry place, preferably under an inert atmosphere (N₂ or Ar).
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For long-term storage, refrigeration at -20°C with a desiccant is recommended.[2]
-
Avoid preparing stock solutions in protic or aqueous solvents for storage.[2]
Applications in Research and Drug Development
The primary application of this molecule is as a superior acylating agent for the formation of amide bonds.
Bioconjugation and Peptide Synthesis
The high reactivity and stability of the PFP ester make it an ideal choice for modifying biomolecules. It can be used to:
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Label Proteins: Specifically target and acylate the primary amine groups of lysine residues or the N-terminus of a protein.
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Synthesize Peptides: Serve as an activated amino acid building block in solid-phase or solution-phase peptide synthesis.
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Crosslink Molecules: Attach small molecules, drugs, or probes to antibodies or other biologics, for example, in the development of Antibody-Drug Conjugates (ADCs).
Sources
- 1. rsc.org [rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. 4-(1,3-OXAZOL-5-YL)BENZOIC ACID | CAS: 250161-45-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 4-(1,3-OXAZOL-5-YL)BENZOIC ACID | CAS 250161-45-6 [matrix-fine-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
